REACTION_SMILES
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[Br:10][c:11]1[cH:12][cH:13][c:14]([Cl:17])[n:15][cH:16]1.[CH3:18][N:19]([CH3:20])[C:21](=[O:22])[CH3:23].[H-:9].[Na+:8].[OH:1][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1>>[O:1]([CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1)[c:14]1[cH:13][cH:12][c:11]([Br:10])[cH:16][n:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(Br)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCCCC1
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Name
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Type
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product
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Smiles
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Brc1ccc(OC2CCCCC2)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |